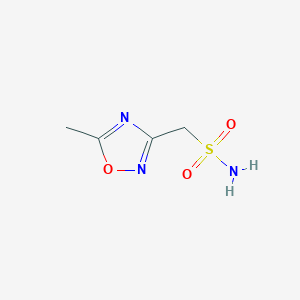![molecular formula C19H21ClN4O B2764462 3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862191-64-8](/img/structure/B2764462.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a 4-chlorophenyl group, a 2,5-dimethyl group, and an oxolan-2-ylmethyl group attached to the core structure .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and characterization of this compound have been investigated, particularly in the context of its in-vitro anticancer potential. Researchers have tested it against various cancer cell lines. Notably, some of the newly synthesized derivatives demonstrated good to moderate anticancer activity, with a focus on renal cancer cell lines .
Antiviral Properties
Pyrazolopyrimidines, including this compound, have been explored for their antiviral effects. While specific studies on this particular derivative are limited, the broader class of pyrazolo[3,4-d]pyrimidines has shown promise as antiviral agents .
Antimicrobial Applications
Although further research is needed, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial properties. These compounds may play a role in combating bacterial and fungal infections .
Potential in Parkinson’s Disease
Some pyrazolo[3,4-d]pyrimidines have been studied in the context of Parkinson’s disease. While not directly related to this specific compound, it highlights the broader pharmacological potential of this class of molecules .
Skin Cancer Treatment
In vitro studies have explored the effects of pyrazolo[3,4-d]pyrimidines on skin cancer cell lines (such as G-361). While the exact impact of this compound remains to be fully elucidated, it contributes to the overall understanding of pyrazolopyrimidine-based therapies .
Central Nervous System (CNS) Cancer
Researchers have investigated pyrazolo[3,4-d]pyrimidines, including this compound, for their potential in treating CNS cancers. The SF-268 cell line, associated with CNS cancer, has been a focus of interest .
Human Leukemia (HL-60) Studies
While not specific to this compound, pyrazolo[3,4-d]pyrimidines have been evaluated against human leukemia cell lines (HL-60). These studies contribute to the broader understanding of their therapeutic effects .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The compound has been shown to have significant anticancer activity . It inhibits the growth of various cancer cell lines, including MCF-7 and HCT-116 . Some of the compounds showed superior cytotoxic activities against these cell lines with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-16-4-3-9-25-16)24-19(22-12)18(13(2)23-24)14-5-7-15(20)8-6-14/h5-8,10,16,21H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJARSOYCMGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2764379.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)
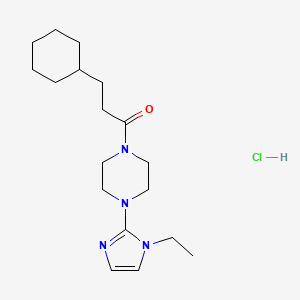
![1-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2764387.png)
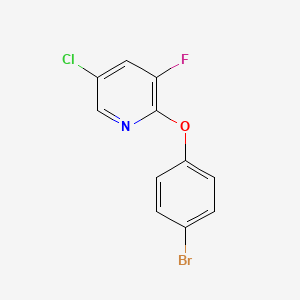
![3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2764389.png)
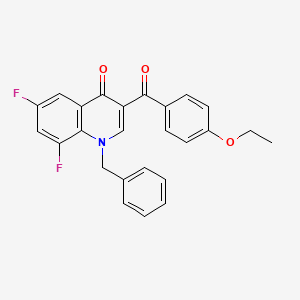
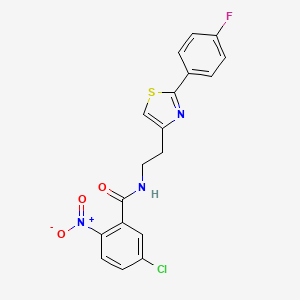
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
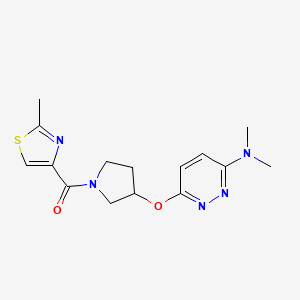
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)

